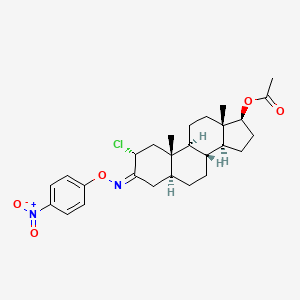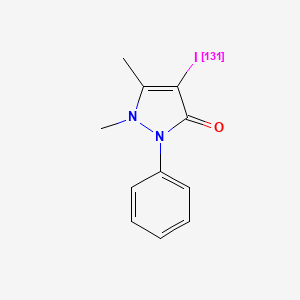
Iodoantipyrine I 131
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodoantipyrine I 131 is a radioiodinated derivative of antipyrine, a pyrazolone derivative. This compound is labeled with the radioactive isotope iodine-131, which is widely used in nuclear medicine due to its ability to emit both beta and gamma radiation. This compound has been utilized in various scientific research applications, particularly in the measurement of regional cerebral blood flow.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iodoantipyrine I 131 is synthesized from antipyrine through a series of chemical reactions. The preparation involves the following steps :
-
Reaction Equation: : [ 3C_{11}H_{12}N_2O + 2KI + KIO_3 + 3HCl \rightarrow 3C_{11}H_{11}N_2OI + 3KCl + 3H_2O ] Here, antipyrine reacts with potassium iodide, potassium iodate, and hydrochloric acid to form iodoantipyrine.
-
Purification: : The product is separated from the reaction mixture and purified by recrystallization.
-
Labeling with Iodine-131: : The iodoantipyrine is labeled with iodine-131 through an exchange reaction with sodium iodide I 131. The labeled compound is then separated from unbound radioactivity by anion exchange chromatography .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The labeled compound is stored in methanol at low temperatures to minimize spontaneous deiodination .
Chemical Reactions Analysis
Types of Reactions
Iodoantipyrine I 131 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, although less commonly.
Substitution: The iodine atom in iodoantipyrine can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of iodoantipyrine, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
Iodoantipyrine I 131 has several scientific research applications, including:
Measurement of Regional Cerebral Blood Flow: Due to its lipid solubility, this compound readily crosses the blood-brain barrier and is used to measure regional cerebral blood flow in both humans and animals.
Radiation Damage Modeling: The compound is used to model radiation damage on cell nuclei of tumor cells, demonstrating the high linear energy transfer of Auger electrons.
Nuclear Medicine: This compound is used in nuclear medicine for diagnostic imaging and therapeutic purposes.
Mechanism of Action
The mechanism of action of iodoantipyrine I 131 involves its ability to cross the blood-brain barrier due to its lipid solubility. Once inside the brain, the compound distributes parallel to the whole body, allowing for the measurement of regional cerebral blood flow. The radioactive iodine-131 emits beta and gamma radiation, which can be detected and measured .
Comparison with Similar Compounds
Similar Compounds
Radioiodinated 4-iodoantipyrine: Similar to iodoantipyrine I 131, this compound is labeled with different isotopes of iodine (e.g., iodine-123, iodine-125) and is used for similar applications.
Antipyrine: The parent compound of iodoantipyrine, used as an analgesic and antipyretic.
Uniqueness
This compound is unique due to its specific labeling with iodine-131, which provides both diagnostic and therapeutic capabilities. The compound’s ability to cross the blood-brain barrier and its use in measuring regional cerebral blood flow make it particularly valuable in neurological research .
Properties
CAS No. |
3791-63-7 |
|---|---|
Molecular Formula |
C11H11IN2O |
Molecular Weight |
318.12 g/mol |
IUPAC Name |
4-(131I)iodanyl-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C11H11IN2O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3/i12+4 |
InChI Key |
ZZOBLCHCPLOXCE-HJSJVHDISA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)[131I] |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


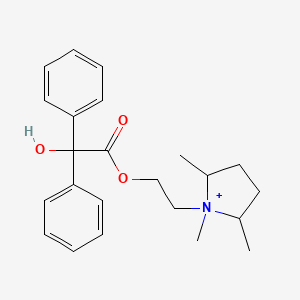
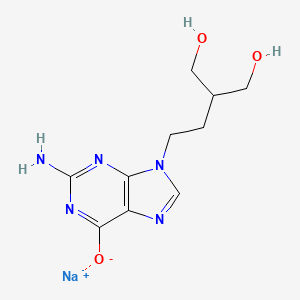
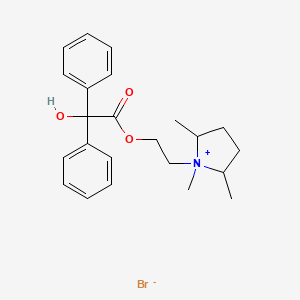
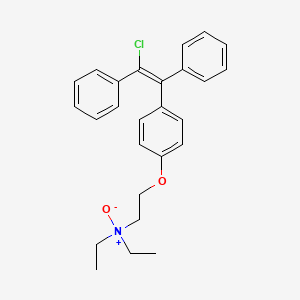
![[(7S)-26-[[1-(diethylamino)ethylidenehydrazinylidene]methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10858795.png)
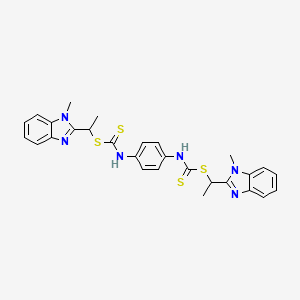
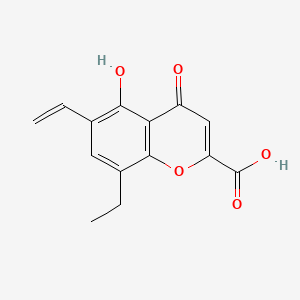
![[(9Z,19Z,21Z)-26-[(E)-[(Z)-1-(diethylamino)ethylidenehydrazinylidene]methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10858820.png)
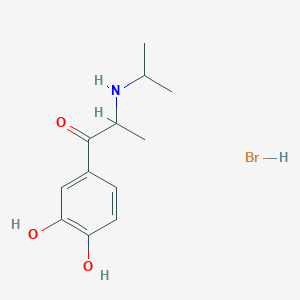
![(1S,2R,19S,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B10858835.png)
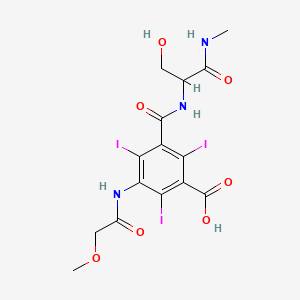
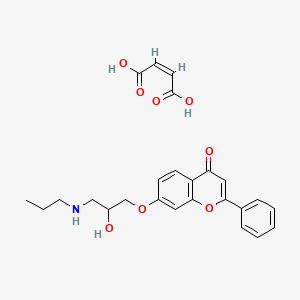
![(1R,2S,19S,22S,34R,37S,40S,52R)-2-[(2S,4S,5R,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2R,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B10858881.png)
